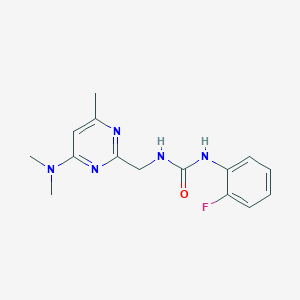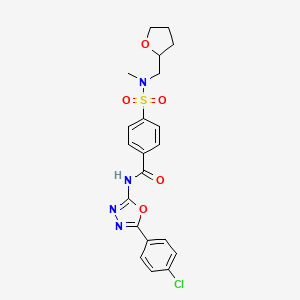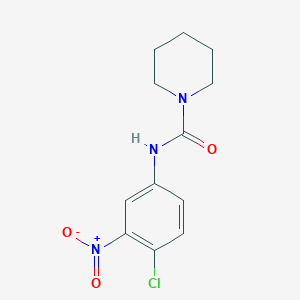
N-(4-chloro-3-nitrophenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-nitrophenyl)piperidine-1-carboxamide: is a chemical compound with the molecular formula C12H14ClN3O3 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both chloro and nitro functional groups on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-nitrophenyl)piperidine-1-carboxamide typically involves the reaction of 4-chloro-3-nitroaniline with piperidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The nitro group in N-(4-chloro-3-nitrophenyl)piperidine-1-carboxamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Formation of N-(4-chloro-3-aminophenyl)piperidine-1-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, which may include nitroso or nitro compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-chloro-3-nitrophenyl)piperidine-1-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways.
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials. It may be used in the synthesis of polymers, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of N-(4-chloro-3-nitrophenyl)piperidine-1-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups can influence the compound’s binding affinity and specificity towards these targets. The piperidine moiety may also play a role in enhancing the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
- N-(4-chloro-3-nitrophenyl)piperidine-1-carboxamide
- N-(4-chloro-3-nitrophenyl)piperazine-1-carboxamide
- N-(4-chloro-3-nitrophenyl)morpholine-1-carboxamide
Comparison: this compound is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. Compared to its analogs, such as piperazine and morpholine derivatives, the piperidine ring may offer different steric and electronic effects, influencing the compound’s reactivity and interactions with biological targets. The chloro and nitro groups further contribute to its distinct chemical behavior, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-(4-chloro-3-nitrophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3/c13-10-5-4-9(8-11(10)16(18)19)14-12(17)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUUZDSFAUSHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
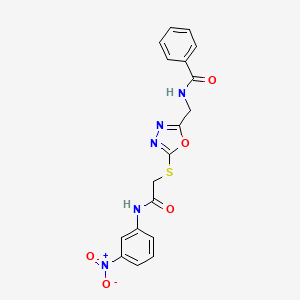

![6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2894320.png)
![1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2894322.png)

![5-cyclopropyl-N-[2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2894329.png)
![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2894330.png)
![{[(4-Methylphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2894331.png)
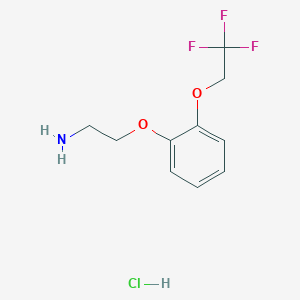

![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2894334.png)
![11,13-dimethyl-N-(2-phenylethyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2894336.png)
